![molecular formula C19H13N3 B3032196 2,3-二苯基吡啶并[2,3-b]吡嗪 CAS No. 1232-99-1](/img/structure/B3032196.png)

2,3-二苯基吡啶并[2,3-b]吡嗪

描述

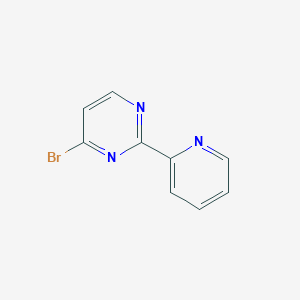

2,3-Diphenylpyrido[2,3-b]pyrazine is a heterocyclic compound . It has a pyrido[2,3-b]pyrazine core and is substituted at the 2 and 3 positions by phenyl groups .

Synthesis Analysis

The synthesis of 2,3-Diphenylpyrido[2,3-b]pyrazine involves condensation reactions of aromatic 1,2-diamino and 1,2-diketone compounds . These compounds are used as common intermediates for post-condensation modification by Suzuki–Miyaura coupling reaction to form aryl-substituted quinoxalines and pyrido[2,3-b]pyrazines .Molecular Structure Analysis

The molecular formula of 2,3-Diphenylpyrido[2,3-b]pyrazine is C19H13N3 . Its average mass is 283.327 Da and its monoisotopic mass is 283.110962 Da .Chemical Reactions Analysis

The bromo-substituted quinoxalines and pyrido[2,3-b]pyrazines were synthesized by condensation reactions of aromatic 1,2-diamino and 1,2-diketone compounds . These compounds were used as common intermediates for post-condensation modification by Suzuki–Miyaura coupling reaction to form aryl-substituted quinoxalines and pyrido[2,3-b]pyrazines .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Diphenylpyrido[2,3-b]pyrazine include a density of 1.2±0.1 g/cm3, boiling point of 423.6±40.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, and enthalpy of vaporization of 65.2±3.0 kJ/mol . It also has a flash point of 185.8±20.3 °C and an index of refraction of 1.672 .科学研究应用

Biological Applications

a. Antiproliferative Activity: Studies have evaluated the antiproliferative activity of 2,3-Diphenylpyrido[2,3-b]pyrazine in A2058 melanoma cells. Its impact on cell growth inhibition and potential as an anticancer agent warrants further investigation .

b. Kinase Inhibition: Researchers have explored the kinase inhibition properties of this compound. Understanding its interactions with disease-relevant kinases could lead to novel therapeutic strategies .

c. Antioxidant Properties: Investigations into the antioxidant potential of 2,3-Diphenylpyrido[2,3-b]pyrazine have revealed promising results. Its ability to scavenge free radicals may have implications for oxidative stress-related diseases .

Material Science and Optoelectronics

a. Nonlinear Optical (NLO) Properties: This compound exhibits remarkable contributions toward NLO technological applications. Its high NLO response makes it relevant for optical devices and communication systems .

Electrochemical Sensing and DNA Interaction

a. DNA Sensing: Compounds derived from 2,3-Diphenylpyrido[2,3-b]pyrazine have been utilized for electrochemical sensing of DNA. Their interactions with DNA strands offer potential applications in biosensors and diagnostics .

Pharmacology and Drug Development

a. PI3K Isozyme Inhibition: The pyrido[2,3-b]pyrazine core has shown selective inhibition of PI3K isozymes. Researchers are exploring its potential as a drug candidate for treating various diseases .

作用机制

Target of Action

It is known that the compound has a high electron affinity due to the multiple sp2-hybridized nitrogen atoms in its π-conjugated backbone . This suggests that it may interact with electron-rich targets.

Mode of Action

The compound’s electron-deficient core, when connected with an appropriate electron-donor, can lead to intramolecular charge-transfer in the excited state . This suggests that the compound may interact with its targets through electron transfer mechanisms.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,3-Diphenylpyrido[2,3-b]pyrazine is currently unavailable

未来方向

The high nonlinear optical (NLO) response of pyrido[2,3-b]pyrazine based heterocyclic compounds suggests they have remarkable contributions towards NLO technological applications . Additionally, these compounds have been utilized for the first time in electrochemical sensing of DNA, in vitro antioxidant, and antiurease activity . This suggests potential future directions in these areas.

属性

IUPAC Name |

2,3-diphenylpyrido[2,3-b]pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3/c1-3-8-14(9-4-1)17-18(15-10-5-2-6-11-15)22-19-16(21-17)12-7-13-20-19/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBAXWBRRSJYIIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N=CC=C3)N=C2C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355821 | |

| Record name | 2,3-diphenylpyrido[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196160 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2,3-Diphenylpyrido[2,3-b]pyrazine | |

CAS RN |

1232-99-1 | |

| Record name | 2,3-diphenylpyrido[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5aS,8aS,9R)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B3032113.png)

![2,2-Bis(propan-2-yl) 6,6-dimethoxyspiro[3.3]heptane-2,2-dicarboxylate](/img/structure/B3032123.png)

![1,3-Cyclohexanedione, 2-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl-](/img/structure/B3032127.png)

![2-{(E)-[(2-chlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3032128.png)

![(2Z)-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B3032130.png)